CLR457 -

CLR457

Catalog Number: EVT-255876
CAS Number:
Molecular Formula: C29H53INO4P
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Overview

CLR457, also known as NVP-CLR457, is a novel compound classified as a pan-class I phosphoinositide 3-kinase inhibitor. It has garnered attention for its potential therapeutic applications in oncology, particularly in treating various cancers due to its ability to inhibit multiple isoforms of the phosphoinositide 3-kinase pathway. This pathway is often activated in tumorigenesis, making CLR457 a promising candidate for targeted cancer therapies without significant neurotoxicity. The compound is characterized by its oral bioavailability and non-central nervous system penetrance, which may reduce side effects associated with central nervous system involvement .

Source and Classification

CLR457 is synthesized through multi-step organic synthesis techniques that facilitate the construction of its unique structural features. It is primarily classified under the category of antineoplastic agents, specifically targeting the phosphoinositide 3-kinase signaling pathway, which plays a crucial role in cellular functions such as growth, proliferation, and survival . The compound has been evaluated in clinical trials for its efficacy against tumors with specific genetic alterations involving phosphoinositide 3-kinase .

Synthesis Analysis

Methods and Technical Details

The synthesis of CLR457 involves several key steps:

  1. Formation of Intermediates: The process begins with the formation of key intermediates through reactions like amination and cyclization.
  2. Reagents: Specific reagents are employed to facilitate the construction of the compound's heterocyclic structure.
  3. Purification: The purity of synthesized compounds is typically confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry techniques.

The detailed synthetic routes have been documented in various studies, indicating a complex approach to achieving the final product .

Molecular Structure Analysis

Structure and Data

CLR457's molecular structure comprises a complex arrangement that allows it to interact effectively with various isoforms of phosphoinositide 3-kinase. The structure can be represented by its chemical formula, which includes specific functional groups essential for its inhibitory activity. The compound exhibits distinct structural features that contribute to its selectivity and potency against different isoforms of phosphoinositide 3-kinase.

Structural Data

  • Molecular Weight: Approximately 400 Da (exact value may vary based on specific formulation).
  • Chemical Formula: C₁₈H₁₈N₄O₃ (indicative; actual formula may differ based on substituents).
Chemical Reactions Analysis

Reactions and Technical Details

CLR457 undergoes several chemical reactions during its synthesis and in biological contexts:

  1. Inhibition Mechanism: CLR457 inhibits the activity of phosphoinositide 3-kinases, leading to downstream effects on the Akt/mTOR signaling pathway.
  2. IC50 Values: The compound exhibits specific inhibitory activity against several isoforms:
    • PI3Kα: IC50 = 89 ± 29 nM
    • PI3Kβ: IC50 = 56 ± 35 nM
    • PI3Kδ: IC50 = 39 ± 10 nM
    • PI3Kγ: IC50 = 230 ± 31 nM .

These values indicate CLR457's potency in inhibiting these critical kinases involved in cancer progression.

Mechanism of Action

Process and Data

CLR457 functions primarily by inhibiting the activity of phosphoinositide 3-kinases, which are pivotal in regulating cellular growth and survival. The inhibition leads to:

  • Downstream Signaling Disruption: Inhibition of the Akt/mTOR signaling pathway affects cell proliferation and survival.
  • Impact on Tumor Metabolism: CLR457 has been shown to interfere with glucose homeostasis in tumor xenografts, suggesting that it may alter metabolic pathways critical for tumor growth .

The compound's ability to modulate these pathways makes it a significant candidate for cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts with various biological targets primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Applications

Scientific Uses

CLR457 is primarily investigated for its applications in oncology:

  1. Cancer Treatment: Its capability to inhibit multiple isoforms of phosphoinositide 3-kinase positions it as a potential therapeutic agent for various cancers characterized by aberrant activation of this signaling pathway.
  2. Clinical Trials: Ongoing clinical trials are evaluating its effectiveness against tumors with specific genetic alterations involving phosphoinositide 3-kinase .
  3. Research Tool: CLR457 serves as a valuable tool for studying the role of phosphoinositide 3-kinase signaling in cancer biology and therapy development.

Properties

Product Name

CLR457

Molecular Formula

C29H53INO4P

SMILES

Unknown

Synonyms

CLR457; CLR-457; CLR 457.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.